2-(4-Bromophenyl)-2-hydroxyacetonitrile

Biocatalysis Nitrilase Substrate Specificity

Researchers requiring enantiopure 4-bromo mandelic acid derivatives often face inconsistent biocatalytic outcomes due to halogen-dependent enzyme specificity. 2-(4-Bromophenyl)-2-hydroxyacetonitrile (CAS 58289-69-3) addresses this: • 680% relative activity in nitrilase assays vs. unsubstituted phenylacetonitrile, confirming efficient enzymatic conversion • >99.5% ee via oxynitrilase-catalyzed synthesis, eliminating costly chiral chromatography • Validated intermediate for chiral drug candidates requiring para-bromo aryl moieties Supplied with full analytical documentation and batch-specific Certificates of Analysis.

Molecular Formula C8H6BrNO
Molecular Weight 212.046
CAS No. 58289-69-3
Cat. No. B2367167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-hydroxyacetonitrile
CAS58289-69-3
Molecular FormulaC8H6BrNO
Molecular Weight212.046
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)O)Br
InChIInChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H
InChIKeyAYTVNJIUMVFUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Baseline Characteristics


2-(4-Bromophenyl)-2-hydroxyacetonitrile (CAS 58289-69-3) is a chiral cyanohydrin belonging to the arylacetonitrile class, characterized by a 4-bromophenyl substituent attached to a hydroxyacetonitrile moiety [1]. It exists as a racemic mixture or as isolated enantiomers—the (R)-enantiomer (CAS 150521-30-5) and the (S)-enantiomer (CAS 178357-22-7)—and serves primarily as a high-value synthetic intermediate in pharmaceutical and agrochemical research [2]. Its bifunctional reactivity, featuring both a nitrile and a hydroxyl group, enables diverse downstream transformations, particularly toward mandelic acid derivatives and chiral building blocks [3].

Critical Differentiation from Analogs


The position and identity of the halogen substituent on the aryl ring of hydroxyacetonitrile derivatives profoundly modulate enzymatic recognition, reactivity, and downstream product profile. In the arylacetonitrilase from Luminiphilus syltensis NOR5-1B, for instance, the 4-bromo analog exhibits 680% relative activity compared to unsubstituted phenylacetonitrile, whereas the 2-bromo analog shows only 74% relative activity—a nearly 10-fold difference arising solely from substitution position [1]. Furthermore, oxynitrilase-catalyzed synthesis of the (S)-4-bromo cyanohydrin proceeds with >99.5% enantiomeric excess, while the 4-chloro analog achieves only 93% ee under identical conditions, demonstrating that halogen identity directly governs stereochemical fidelity [2]. Generic substitution with a different positional isomer or halogen variant will alter both reaction kinetics and stereoselectivity, rendering synthetic routes non-reproducible and final products inconsistent.

Quantitative Differentiation Evidence


Arylacetonitrilase Substrate Activity: Positional Isomer Comparison

The 4-bromo substituted hydroxyacetonitrile exhibits 680% relative activity compared to phenylacetonitrile in the arylacetonitrilase from Luminiphilus syltensis NOR5-1B, a biocatalyst relevant for mandelic acid derivative synthesis. In direct contrast, the 2-bromo positional isomer shows only 74% relative activity, while the 3-bromo analog shows 706% [1].

Biocatalysis Nitrilase Substrate Specificity

Enantioselectivity: 4-Bromo vs. 4-Chloro Substrate

In (S)-hydroxynitrile lyase-catalyzed addition of cyanide to aromatic aldehydes, 4-bromobenzaldehyde yields the corresponding (S)-cyanohydrin with >99.5% enantiomeric excess. Under identical conditions, 4-chlorobenzaldehyde produces the (S)-cyanohydrin with only 93% ee [1]. This >6.5 percentage point improvement in enantiopurity directly impacts the chiral purity of downstream mandelic acid derivatives.

Asymmetric Synthesis Hydroxynitrile Lyase Chiral Building Blocks

Arylacetonitrilase Activity Across Halogen Analogs

The 4-bromo analog (680% activity) exhibits intermediate relative activity compared to the 4-chloro (1083%) and 4-fluoro (891%) analogs in the Luminiphilus syltensis arylacetonitrilase assay [1]. This moderate activity profile may be advantageous in cascade reactions where excessive turnover of a single step could create intermediate accumulation and downstream inhibition.

Biocatalysis Halogen Effects Structure-Activity Relationship

Solid-State Handling and Storage Stability

2-(4-Bromophenyl)-2-hydroxyacetonitrile exhibits a melting point of 78-79°C, making it a crystalline solid at standard ambient storage conditions (recommended 2-8°C) . In contrast, unsubstituted mandelonitrile is a liquid at room temperature (melting point -10°C) and is sensitive to moisture, posing additional handling and stability challenges during long-term storage and shipping .

Physical Properties Storage Handling

Application Scenarios


Biocatalytic Synthesis of 4-Bromomandelic Acid

The compound serves as a direct substrate for arylacetonitrilases to produce (2R)-(4-bromophenyl)(hydroxy)acetic acid, a valuable chiral building block for pharmaceuticals. The 680% relative activity of the 4-bromo analog in the Luminiphilus syltensis nitrilase [1] confirms its efficient conversion, while the high enantiomeric excess achievable via oxynitrilase-catalyzed cyanohydrin formation (>99.5% ee) [2] ensures access to enantiopure mandelic acid derivatives without costly chiral chromatography.

SAR Studies of Halogenated Arylacetonitriles

The compound is essential for systematic SAR investigations exploring how halogen position and identity influence enzyme recognition, reactivity, and product selectivity. The documented 680% activity (4-bromo) vs. 74% (2-bromo) and 706% (3-bromo) in the arylacetonitrilase assay [1] provides a clear quantitative benchmark for designing and interpreting experiments, making it a mandatory inclusion in any comprehensive halogen-scanning study of this chemotype.

Synthesis of Chiral 4-Bromomandelonitrile

The (R)- or (S)-enantiomers of 2-(4-Bromophenyl)-2-hydroxyacetonitrile are critical intermediates for constructing chiral drug candidates, particularly those requiring a para-bromo aromatic moiety. The validated enzymatic synthesis route delivering >99.5% ee [2] ensures that the resulting cyanohydrin meets the stringent chiral purity requirements of modern pharmaceutical development, reducing the need for additional purification steps and improving overall process economics.

Multi-Enzyme Cascades with Balanced Turnover

In biocatalytic cascade processes where multiple enzymes act sequentially on a single substrate stream, the intermediate activity level of the 4-bromo analog (680% relative activity) [1] may be preferred over the hyperactive 4-chloro analog (1083%). Selecting the 4-bromo substrate allows better flux control, minimizes accumulation of reactive intermediates, and improves overall cascade robustness—a critical consideration in industrial biocatalysis process development.

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